Biological Target Engagement: Complete Absence of Primary IC50/Ki Data
No IC50, Ki, or EC50 values from peer-reviewed literature, patents, or authoritative databases (ChEMBL, PubChem BioAssay, BindingDB) exist for 4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]morpholine against any named molecular target [1]. The BindingDB entry BDBM50391781 (CHEMBL2146873) linked via US9073882 was verified through SMILES comparison and confirmed to be a structurally distinct ROMK inhibitor, not the target compound [2]. Without quantitative target engagement data, no differential potency claim against in-class comparators (e.g., ROMK inhibitor Compound A, IC50 24 nM; ROMK-IN-32, IC50 35 nM) can be made .
| Evidence Dimension | Target inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class-level: ROMK inhibitor Compound A (IC50 24 nM), ROMK-IN-32 (IC50 35 nM) |
| Quantified Difference | Not calculable due to absence of target compound data |
| Conditions | Hypothetical: any standardized biochemical or cell-based assay |
Why This Matters
The inability to verify target engagement precludes any quantitative differentiation for procurement decisions based on potency or selectivity.
- [1] Exhaustive search of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem BioAssay, and USPTO/EPO patent databases for '2034432-16-9', 'thiolan-3-yloxy morpholine', and related substructures. Performed May 2026. No primary bioactivity data located. View Source
- [2] BindingDB. BDBM50391781 (CHEMBL2146873). SMILES Fc1cc(CCN2CCN(CCc3ccc4C(=O)OCc4c3)CC2)ccc1C#N confirmed non-identical to target compound via InChI comparison. IC50 values 30-110 nM for ROMK. Accessed May 2026. View Source
